Lipophilicity and Drug-Likeness: 4-Ethoxyphenyl vs. 4-Chlorophenyl and 4-Methylphenyl Analogs
The computed XLogP3 of the 4-ethoxyphenyl derivative (1.7) is intermediate between its 4-chlorophenyl (XLogP3 ~2.0) and 4-methylphenyl (XLogP3 ~1.5) analogs, reflecting a balanced lipophilicity profile [1]. With a TPSA of 94.7 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor, the compound adheres to Lipinski's Rule of Five and Veber's oral bioavailability criteria [1]. The ethoxy oxygen provides an additional H-bond acceptor site not present in the 4-methyl analog, which may facilitate unique polar interactions with target proteins while maintaining acceptable membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.7; H-bond acceptors = 5; TPSA = 94.7 Ų |
| Comparator Or Baseline | 4-Chlorophenyl analog (CID 830138): XLogP3 = 2.0; H-bond acceptors = 4. 4-Methylphenyl analog: estimated XLogP3 ~1.5; H-bond acceptors = 4. |
| Quantified Difference | ΔXLogP3 = -0.3 vs. 4-chlorophenyl; +0.2 vs. 4-methylphenyl. Additional H-bond acceptor vs. both comparators. |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
Balanced lipophilicity (XLogP3 ~1–3) is empirically correlated with higher success rates in drug discovery due to reduced promiscuity and improved solubility, making the 4-ethoxyphenyl derivative a more developable scaffold than its more lipophilic 4-chlorophenyl counterpart.
- [1] PubChem Computed Properties for CID 16637045 and CID 830138: XLogP3, H-bond donor/acceptor count, TPSA. NCBI, PubChem release 2025.09.15. Accessed May 2026. View Source
